2-bromo-N-(4-bromo-3-methylphenyl)acetamide
Overview
Description
2-bromo-N-(4-bromo-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9Br2NO and its molecular weight is 306.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
2-Bromo-N-(4-bromo-3-methylphenyl)acetamide demonstrates notable molecular conformations and participates in supramolecular assembly. The study by Nayak et al. (2014) explores the structures of various halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds exhibit chains of rings linked by a combination of N-H...O and C-H...π(arene) hydrogen bonds, indicating potential applications in molecular engineering and supramolecular chemistry (Nayak et al., 2014).
Antimicrobial Properties
This compound is utilized in the synthesis of compounds with antimicrobial properties. Fuloria et al. (2014) describe the synthesis of compounds derived from 2-(4-bromo-3-methylphenoxy)acetate and their evaluation for antibacterial and antifungal activities, highlighting the potential of this compound in pharmaceutical applications, specifically in developing new antimicrobial agents (Fuloria et al., 2014).
Synthesis of Derivatives with Biological Assessment
Ghazzali et al. (2012) conducted a study on the microwave-assisted synthesis of derivatives of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and their biological assessment. They characterized these products and evaluated their antimicrobial activity against various bacterial strains and fungal species. This research highlights the versatility of this compound in synthesizing derivatives with potential pharmacological uses (Ghazzali et al., 2012).
Anticonvulsant and Antidepressant Activities
Xie et al. (2013) investigated the anticonvulsant and antidepressant activities of derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide. This study provides insights into the potential therapeutic applications of compounds synthesized from this compound, particularly in the treatment of neurological disorders (Xie et al., 2013).
Properties
IUPAC Name |
2-bromo-N-(4-bromo-3-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOXFFMJODGJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261868 | |
Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349121-12-6 | |
Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349121-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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